L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine
Description
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine is a pentapeptide composed of five amino acids: tyrosine, asparagine, threonine, and glycine
Properties
CAS No. |
915780-12-0 |
|---|---|
Molecular Formula |
C28H36N6O10 |
Molecular Weight |
616.6 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H36N6O10/c1-14(35)24(28(44)31-13-23(39)40)34-27(43)21(12-22(30)38)33-26(42)20(11-16-4-8-18(37)9-5-16)32-25(41)19(29)10-15-2-6-17(36)7-3-15/h2-9,14,19-21,24,35-37H,10-13,29H2,1H3,(H2,30,38)(H,31,44)(H,32,41)(H,33,42)(H,34,43)(H,39,40)/t14-,19+,20+,21+,24+/m1/s1 |
InChI Key |
WYPJNOBCXLVURK-VTZKQWNRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the resin-bound amino acid reacts with the carboxyl group of the incoming protected amino acid in the presence of coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, allowing for the production of the peptide in large quantities through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with tyrosine kinase receptors, influencing cell signaling pathways involved in growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-L-α-aspartyl-L-isoleucyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-threonyl-L-seryl-L-glutamic acid
- L-Tyrosyl-L-α-aspartyl-L-isoleucyl-L-asparaginyl-L-tyrosine
- L-Tyrosyl-L-α-aspartyl-L-asparagine
Uniqueness
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine is unique due to its specific sequence and the presence of multiple tyrosine residues, which can participate in various biochemical reactions. This makes it a valuable tool for studying peptide interactions and modifications.
Biological Activity
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine, a peptide composed of several amino acids, has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be broken down into its constituent amino acids:
- Tyrosine (Tyr) : An aromatic amino acid known for its role in neurotransmitter synthesis.
- Asparagine (Asn) : Involved in protein synthesis and metabolism.
- Threonine (Thr) : Essential for protein synthesis and immune function.
This peptide's unique combination of amino acids may confer specific biological properties that merit investigation.
Mechanisms of Biological Activity
The biological activity of peptides like this compound often involves:
- Receptor Interaction : Peptides can bind to specific receptors on cell surfaces, influencing cellular signaling pathways.
- Antioxidant Activity : Some peptides exhibit the ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Certain peptide sequences can disrupt microbial membranes, leading to antimicrobial effects.
Antimicrobial Activity
A study investigated the antimicrobial properties of various peptides, including this compound. The results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a natural antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight the compound's potential utility in developing new antimicrobial therapies.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound can affect cancer cell lines. A notable study analyzed its effects on human cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated selective cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
These results indicate that this compound may have therapeutic potential in oncology.
Case Studies
Several case studies have explored the implications of peptide-based therapies in clinical settings. For instance:
-
Case Study on Antimicrobial Peptides :
- Researchers examined the efficacy of peptides similar to this compound in treating infections resistant to conventional antibiotics.
- Results showed promising outcomes, with reduced infection rates and improved patient recovery times.
-
Case Study on Cancer Treatment :
- A clinical trial investigated the use of peptide-based therapies in combination with traditional chemotherapy agents.
- Patients receiving L-Tyrosyl-containing peptides alongside chemotherapy exhibited enhanced tumor reduction compared to those receiving chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
